molecular formula C19H20N4O2 B2406440 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 875741-59-6

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole

Cat. No.: B2406440
CAS No.: 875741-59-6
M. Wt: 336.395
InChI Key: NAFDIRYIAQYYOF-UHFFFAOYSA-N
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Description

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an indazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine . This intermediate is then subjected to oxidation reactions using reagents such as glacial acetic acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Glacial acetic acid is commonly used.

    Reduction: Hydrogen gas or metal hydrides could be employed.

    Substitution: Halogenated compounds and nucleophiles are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole is unique due to the presence of the indazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1H-indazol-3-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19(24)18-16-4-2-3-5-17(16)20-21-18/h2-9H,10-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDIRYIAQYYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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